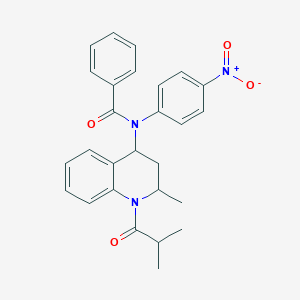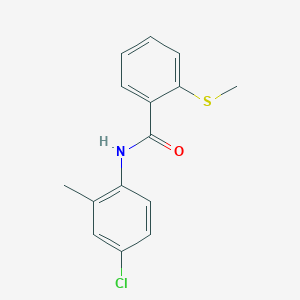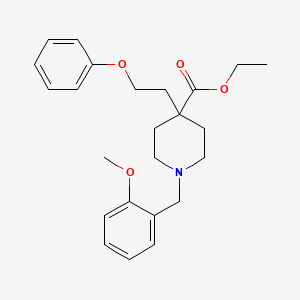
ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway involved in cancer cell survival. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of abnormal cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its potential use in the treatment of Alzheimer's disease. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for the study of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications in the treatment of various types of cancer and Alzheimer's disease. Another direction is to develop more efficient synthesis methods for this compound that can improve its solubility and reduce its toxicity towards normal cells. Additionally, the development of novel analogs of this compound that can exhibit improved potency and selectivity towards cancer cells is also a promising future direction.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can provide valuable insights into its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves the reaction of 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified by column chromatography.
Applications De Recherche Scientifique
Ethyl 1-(2-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied extensively in scientific research due to its potential therapeutic applications. It has been found to exhibit promising anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propriétés
IUPAC Name |
ethyl 1-[(2-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4/c1-3-28-23(26)24(15-18-29-21-10-5-4-6-11-21)13-16-25(17-14-24)19-20-9-7-8-12-22(20)27-2/h4-12H,3,13-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVYEZGDLBCUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2OC)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

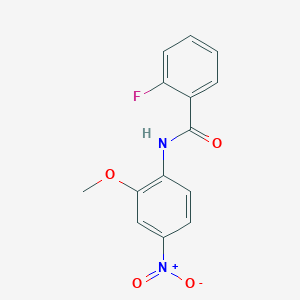
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)
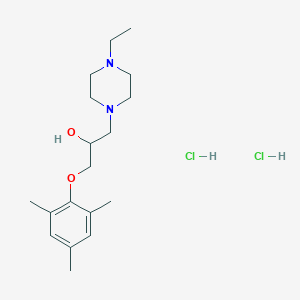
![methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
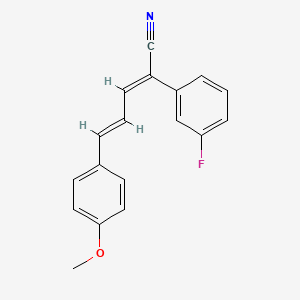
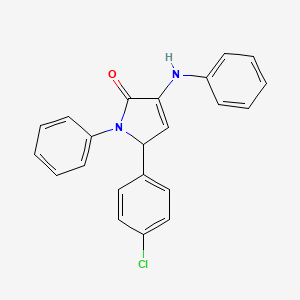
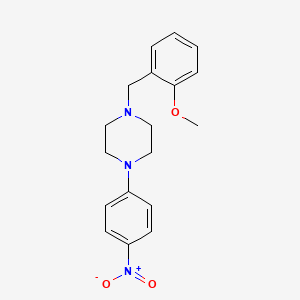
![4-fluoro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5208184.png)
![11-(3-ethoxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5208188.png)
![3,3,6,6,10-pentamethyl-9-[2-(2-propyn-1-yloxy)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5208194.png)
![N-[2-(2-fluorophenoxy)ethyl]benzenesulfonamide](/img/structure/B5208202.png)
